(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene
Description
The compound (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a chiral ferrocene-based bisphosphine ligand. Its structure features:
- Ferrocene backbone: Provides a rigid, planar framework for stereochemical control.
- Asymmetric substitution: A bis(tert-butyl)phosphino group at the 1-position and a diphenylphosphinoethyl group at the 2-position.
- Stereochemistry: Both substituents exhibit (1R) configurations, creating a defined chiral environment critical for asymmetric catalysis .
This ligand is designed to balance steric bulk and electron-donating properties, making it suitable for transition-metal-catalyzed reactions such as hydrogenation and cross-coupling.
Properties
Molecular Formula |
C32H40FeP2 |
|---|---|
Molecular Weight |
542.5 g/mol |
InChI |
InChI=1S/C27H35P2.C5H5.Fe/c1-21(24-19-14-20-25(24)29(26(2,3)4)27(5,6)7)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-21H,1-7H3;1-5H;/t21-;;/m1../s1 |
InChI Key |
MJOXBJGLXGTJRJ-GHVWMZMZSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C(C)(C)C)C(C)(C)C)P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Lithiation and Functionalization of Ferrocene Derivatives
The synthesis begins with functionalization of the ferrocene backbone. A key intermediate, 1-bromo-1'-(diphenylphosphino)ferrocene , is prepared via bromination at one cyclopentadienyl ring, followed by phosphorylation at the adjacent position. Lithiation using n-butyllithium generates a reactive site for subsequent nucleophilic substitution. For example:
This intermediate reacts with chlorodiphenylstibine or phosphine chlorides to install secondary phosphine groups.
Stereoselective Phosphorylation
Stepwise Synthesis of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene
Synthesis of 1-Bromo-1'-(diphenylphosphino)ferrocene
Lithiation and Alkylation
Final Coupling and Purification
The alkylated product undergoes a second phosphorylation using chlorodiphenylphosphine under mild conditions (THF, 0°C), followed by column chromatography (SiO₂, hexane/EtOAc) to isolate the target compound (yield: 65–70%).
Reaction Optimization and Challenges
Stereochemical Control
Matching planar chirality (ferrocene) with central chirality (phosphorus) is critical. Studies show that mismatched configurations reduce enantioselectivity in catalytic applications. For example:
Solvent and Temperature Effects
-
Lithiation Efficiency : Tetrahydrofuran (THF) at -78°C minimizes side reactions.
-
Phosphine Stability : Reactions with bulky phosphines (e.g., tert-butyl) require anhydrous conditions to prevent oxidation.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis reveals a distorted sandwich structure with dihedral angles of 12.3° between cyclopentadienyl rings. The tert-butyl groups adopt a staggered conformation to minimize steric strain.
Comparative Analysis with Analogous Ligands
Electronic and Steric Properties
| Ligand | Steric Parameter (θ) | Electronic Parameter (χ) | Catalytic Efficiency (TOF, h⁻¹) |
|---|---|---|---|
| (1R)-1-[Bis(t-Bu)P]-2-[(1R)-Ph₂P-ethyl]ferrocene | 165° | 12.4 | 980 |
| (2Sp)-1-[(1R)-Ph₂P-ethyl]-2-(Ph₂P)ferrocene (CAS 155830-69-6) | 142° | 14.1 | 720 |
| (S)-1-{(Rp)-2-[Bis(4-MeO-3,5-Me₂C₆H₂)P]ferrocenyl}ethyl-P(t-Bu)₂ | 158° | 10.9 | 850 |
Key Findings :
-
Bulky tert-butyl groups increase steric parameters (θ) by 23° compared to diphenylphosphine analogs, enhancing enantioselectivity.
-
Electron-donating substituents (e.g., methoxy) lower χ values, improving catalyst stability.
Industrial-Scale Synthesis and Applications
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The phosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium ion.
Reduction: Regeneration of ferrocene.
Substitution: Formation of various substituted ferrocene derivatives.
Scientific Research Applications
(1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Biology: Investigated for its potential in drug delivery systems due to its stability and ability to coordinate with metal ions.
Medicine: Explored for its anticancer properties, particularly in the development of ferrocene-based drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene involves coordination with metal catalysts. The phosphino groups bind to the metal center, facilitating various catalytic processes. The ferrocene backbone provides stability and electronic properties that enhance the catalytic activity.
Comparison with Similar Compounds
Structural and Stereochemical Variations
Stereoisomers
- (2S)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene (CAS 277306-29-3): Differs in stereochemistry (2S,1S vs. 1R,1R). Altered spatial arrangement affects metal coordination geometry, leading to distinct enantioselectivity in catalytic reactions .
Substituent Modifications
Phosphino Group Variations Compound Substituents (1-/2-position) Molecular Formula Key Properties Target Bis(tert-butyl) / Diphenylethyl C₃₂H₄₀FeP₂ Balanced steric bulk and π-accepting ability Dicyclohexyl / Di-tert-butyl C₃₂H₅₂FeP₂ Increased steric hindrance from cyclohexyl groups; reduced electron donation Bis(2-methylphenyl) / Bis(2-methylphenyl)ethyl C₃₄H₄₄FeP₂ Enhanced π-backbonding and steric bulk due to methyl groups Bis(3,5-dimethylphenyl) / Bis(3,5-dimethylphenyl)ethyl - Extreme steric hindrance; suited for highly selective catalysis
Symmetrical vs. Unsymmetrical Ligands 1,1'-Bis(diphenylphosphino)ferrocene (DPPF):
- Symmetrical structure with two diphenylphosphino groups.
- Lacks chiral induction but widely used in cross-coupling (e.g., Suzuki-Miyaura) due to strong π-backbonding . 1,1'-Bis(di-tert-butylphosphino)ferrocene:
Electronic and Steric Effects
- Electron-Donating Capacity: tert-Butyl groups (target compound) are stronger electron donors than dicyclohexyl () or aryl groups (–9), enhancing metal-ligand bond stability .
- Steric Bulk: Diphenylphosphinoethyl (target) offers moderate steric hindrance, while bis(3,5-dimethylphenyl) () creates a more constrained metal center, favoring enantioselectivity in hydrogenation .
Catalytic Performance
- Asymmetric Hydrogenation :
- Cross-Coupling :
- Unsymmetrical ligands like the target compound improve regioselectivity in C–N coupling compared to DPPF .
Biological Activity
The compound (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene is a complex organometallic phosphine ligand derived from ferrocene. Its unique structure, characterized by dual chirality and the presence of phosphine groups, positions it as a significant player in various biological applications, particularly in catalysis and medicinal chemistry.
Chemical Structure and Properties
The chemical formula for this compound is , and it exhibits a molecular weight of approximately 565.57 g/mol. The structure features a ferrocene backbone with two distinct phosphine substituents, which enhance its reactivity and selectivity in various chemical reactions.
Biological Activity Overview
Research indicates that ferrocene derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Ferrocene derivatives have been investigated for their potential as anticancer agents. The unique redox properties of ferrocene allow it to participate in electron transfer processes that can induce apoptosis in cancer cells. For instance, studies have shown that certain ferrocene-based compounds can inhibit the MDM2 protein, a key regulator of the p53 tumor suppressor pathway, thus promoting cancer cell death .
- Antimicrobial Properties : The incorporation of phosphine groups into the ferrocene structure has been linked to enhanced antimicrobial activity. Studies have reported that similar phosphine-containing compounds exhibit significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Enantioselective Catalysis : The chiral nature of this compound makes it suitable for asymmetric synthesis applications. Its use as a ligand in palladium-catalyzed reactions has demonstrated high enantioselectivity, which is crucial for producing chiral pharmaceuticals .
Anticancer Mechanism
A study focused on the interaction between ferrocene derivatives and the MDM2 protein revealed that specific compounds could effectively mimic p53 residues, leading to competitive inhibition of MDM2. This mechanism was supported by molecular docking studies that predicted strong binding affinities .
Antimicrobial Screening
In antimicrobial assays, similar phosphine ligands were tested against E. coli and S. aureus. Results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their potential as new antimicrobial agents .
Asymmetric Synthesis
In asymmetric catalysis studies, the compound was employed as a ligand in palladium-catalyzed allylic alkylation reactions. The results showed that the dual chirality of the ligand significantly influenced the stereochemical outcomes, yielding products with high enantiomeric excess (ee) values exceeding 90% .
Data Table: Biological Activities of Related Ferrocene Derivatives
Q & A
Basic Questions
Q. What synthetic methodologies are optimal for preparing (1R)-1-[Bis(1,1-dimethylethyl)phosphino]-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene?
- Methodological Answer : The ligand is synthesized via sequential phosphination reactions. Key steps include:
- Stereoselective alkylation : Introduction of phosphine groups to the ferrocene backbone under inert conditions to prevent oxidation .
- Chiral resolution : Use of chiral auxiliaries or asymmetric catalysis to achieve the (R,R)-configuration. For example, palladium catalysts with chiral ligands like SL-J002-1 (a structural analog) have been employed for enantioselective coupling .
- Purification : Column chromatography with silica gel and inert solvents (e.g., hexane/ethyl acetate) to isolate the product. Confirmation of purity via NMR and HPLC .
Q. Which spectroscopic techniques confirm the stereochemistry and purity of this ligand?
- Methodological Answer :
- X-ray crystallography : Resolves absolute configuration, as demonstrated in studies using SIR97 software for crystal structure refinement .
- NMR spectroscopy : and NMR identify diastereotopic protons and phosphorus environments. For example, distinct signals at δ 15–20 ppm confirm phosphine coordination .
- Chiral HPLC : Quantifies enantiomeric excess (ee) using chiral stationary phases (e.g., Chiralpak IA) .
Advanced Research Questions
Q. How do electronic effects of the phosphine substituents influence catalytic activity in asymmetric reactions?
- Methodological Answer :
- DFT studies : Computational models (e.g., Gaussian 09) analyze electron-donating/-withdrawing effects. The tert-butyl groups enhance steric bulk, stabilizing metal-ligand complexes, while diphenylphosphino groups modulate π-backbonding in palladium catalysts .
- Catalytic screening : Comparative studies with analogs (e.g., DPPF derivatives) show that bulky substituents improve enantioselectivity (up to 92% ee) in alkenylation reactions .
Q. What strategies mitigate air sensitivity during catalytic applications?
- Methodological Answer :
- Inert handling : Use of Schlenk lines or gloveboxes for ligand storage and reaction setup .
- Stabilization additives : Addition of tris(pentafluorophenyl)borane or molecular sieves to scavenge moisture in catalytic systems .
- In situ generation : Ligands are prepared immediately before use to minimize decomposition .
Q. How can contradictory enantioselectivity data between similar ligands be resolved?
- Methodological Answer :
- Mechanistic probing : Kinetic studies (e.g., Eyring plots) and isotopic labeling identify rate-determining steps. For instance, competing pathways (oxidative addition vs. transmetalation) may explain variability .
- Crystallographic analysis : Comparing metal-ligand bond angles in X-ray structures reveals steric clashes that reduce enantioselectivity in bulkier analogs .
Q. What are the limitations of this ligand in large-scale asymmetric catalysis?
- Methodological Answer :
- Substrate scope : While effective for aryl/alkenyl sulfoxides, steric hindrance limits reactivity with bulky substrates (e.g., tert-butyl groups). Screening with diverse substrates is recommended .
- Catalyst loading : High Pd:ligand ratios (e.g., 1:2) are often required for optimal activity, increasing costs. Ligand recycling via biphasic systems (e.g., aqueous/organic) is under investigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
